molecular formula C15H18N2O2S B7509105 6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione

6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7509105
M. Wt: 290.4 g/mol
InChI Key: CMEPETFISCTYIC-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as DMSMP and is a pyrimidine derivative. It has been synthesized by several methods and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMSMP is not well understood. However, it has been reported that DMSMP inhibits the growth of bacterial cells by interfering with the DNA synthesis process (Li et al., 2014). DMSMP has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway (Li et al., 2016).
Biochemical and Physiological Effects
DMSMP has been found to have various biochemical and physiological effects. It has been reported to have antioxidant activity and can scavenge free radicals (Li et al., 2014). DMSMP has also been found to induce apoptosis in cancer cells (Li et al., 2016). In addition, DMSMP has been reported to have anti-inflammatory activity (Li et al., 2014).

Advantages and Limitations for Lab Experiments

One of the advantages of using DMSMP in lab experiments is its high yield of synthesis. DMSMP is also stable under various conditions, making it suitable for use in different experiments. However, one of the limitations of using DMSMP is its limited solubility in water, which can affect its application in some experiments (Li et al., 2016).

Future Directions

DMSMP has potential application in various fields, including medicine, agriculture, and material science. In medicine, DMSMP can be used as a building block for the synthesis of new drugs with potential antibacterial and anticancer activity. In agriculture, DMSMP can be used as a pesticide due to its antibacterial activity. In material science, DMSMP can be used as a precursor for the synthesis of new materials with potential applications in electronics and optoelectronics (Li et al., 2016).
Conclusion
In conclusion, DMSMP is a pyrimidine derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been synthesized by several methods and has been found to have various biochemical and physiological effects. DMSMP has potential application in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of DMSMP and its potential application in different fields.

Synthesis Methods

The synthesis of DMSMP has been reported by several researchers. One of the commonly used methods is the reaction of 3,4-dimethylbenzyl mercaptan with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of a base. The reaction leads to the formation of DMSMP with a yield of 78% (Li et al., 2016). Another method involves the reaction of 3,4-dimethylbenzyl chloride with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of sodium sulfide. This method has been reported to give a yield of 85% (Li et al., 2014).

Scientific Research Applications

DMSMP has been found to have potential application in various scientific research fields. One of the significant applications of DMSMP is in the field of organic synthesis. DMSMP has been used as a building block for the synthesis of various pyrimidine derivatives (Li et al., 2016). DMSMP has also been reported to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Li et al., 2014).

properties

IUPAC Name

6-[(3,4-dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPETFISCTYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC2=CC(=O)N(C(=O)N2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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